molecular formula C20H23NO B13412053 N-DesmethylN-EthylDoxepin

N-DesmethylN-EthylDoxepin

Cat. No.: B13412053
M. Wt: 293.4 g/mol
InChI Key: NMDNHQTYJBZCHQ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Doxepin (B10761459) Metabolite in Research Paradigms

Doxepin undergoes extensive metabolism in the body, with N-desmethyldoxepin (also known as nordoxepin) being a major biologically active metabolite. wikipedia.orgdrugbank.comhumanjournals.com This process primarily involves demethylation. evitachem.com The transformation of Doxepin is mainly carried out by the cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6. drugbank.comhumanjournals.comwikipedia.org While N-desmethyldoxepin is a primary metabolite, further metabolic alterations can occur. The formation of N-Desmethyl-N-Ethyl-Doxepin involves the removal of a methyl group and the subsequent addition of an ethyl group. evitachem.com

Significance in Preclinical Pharmaceutical Research and Development

In preclinical research, N-Desmethyl-N-Ethyl-Doxepin and its deuterated form (N-Desmethyl-N-ethyl-Doxepin-d3) serve several important functions. evitachem.com These compounds are utilized as reference standards in the quality control processes during the manufacturing of Doxepin formulations to ensure consistency. evitachem.com

Furthermore, they are employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of Doxepin and its derivatives. evitachem.com The use of labeled compounds like the d3 variant allows researchers to trace the metabolic fate of the drug within a biological system. evitachem.com Such studies are fundamental in the early stages of drug development to predict how a drug will behave in the human body.

The synthesis of N-Desmethyl-N-Ethyl-Doxepin for research purposes typically starts with Doxepin as a precursor, followed by demethylation and then ethylation. evitachem.com The resulting compound's structure and purity are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). evitachem.com

Historical Overview of Research on Doxepin Metabolites

Research into the metabolites of Doxepin dates back several decades, following the drug's development and clinical use for depression and anxiety. drugbank.comgoogle.com Early studies focused on identifying the metabolic pathways of Doxepin, which led to the discovery of major metabolites like nordoxepin. fda.gov

Over time, research has delved into the stereoselective metabolism of Doxepin, recognizing that the drug is a mixture of (E) and (Z) stereoisomers. wikipedia.orgnih.gov Studies have shown that the metabolism by cytochrome P450 enzymes is stereoselective, leading to different ratios of the (E) and (Z) isomers of its metabolites compared to the parent drug. wikipedia.org For instance, while pharmaceutical Doxepin has an approximate 85:15 ratio of (E) to (Z) isomers, the plasma levels of the stereoisomers of its metabolite nordoxepin are found in a roughly 1:1 ratio. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

(3E)-3-(6H-benzo[b][1]benzoxepin-5-ylidene)-N-ethyl-N-methylpropan-1-amine

InChI

InChI=1S/C20H23NO/c1-3-21(2)14-8-10-16-15-17-9-4-6-12-19(17)22-20-13-7-5-11-18(16)20/h4-7,9-13H,3,8,14-15H2,1-2H3/b16-10+

InChI Key

NMDNHQTYJBZCHQ-MHWRWJLKSA-N

Isomeric SMILES

CCN(C)CC/C=C/1\CC2=CC=CC=C2OC3=CC=CC=C13

Canonical SMILES

CCN(C)CCC=C1CC2=CC=CC=C2OC3=CC=CC=C13

Origin of Product

United States

Metabolic Pathways and Enzyme Kinetics of Doxepin and N Desmethyln Ethyldoxepin

Biotransformation of Doxepin (B10761459) to N-Desmethyl-N-EthylDoxepin

The transformation of doxepin to N-desmethyldoxepin is a crucial step in its metabolism, influencing its therapeutic efficacy and pharmacokinetic profile. wikipedia.org

Identification of Primary Metabolic Transformations (e.g., N-demethylation)

The principal metabolic pathway for doxepin is N-demethylation, which involves the removal of a methyl group from the tertiary amine of the doxepin molecule to form the secondary amine, N-desmethyldoxepin. wikipedia.orgfda.gov This biotransformation is a key process that accounts for a significant portion of doxepin's metabolism. drugbank.com In addition to N-demethylation, other metabolic reactions include N-oxidation, hydroxylation, and glucuronidation. wikipedia.orgfda.gov

Characterization of Cytochrome P450 Enzyme Involvement (e.g., CYP2C19, CYP2D6, CYP1A2, CYP2C9, CYP3A4 isoforms)

The N-demethylation of doxepin is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgsmpdb.ca Research has identified several CYP isoforms that contribute to this process.

CYP2C19: This enzyme is the major contributor to the formation of N-desmethyldoxepin from both the (E)- and (Z)-isomers of doxepin. wikipedia.orgpharmgkb.orgnih.gov Studies have shown that CYP2C19 is responsible for more than 50% of this metabolic conversion. wikipedia.org

CYP1A2 and CYP2C9: These isoforms play a lesser, but still significant, role in the N-demethylation of doxepin. wikipedia.orgpharmgkb.orgnih.gov

CYP3A4: While involved in the broader metabolism of doxepin, its contribution to N-demethylation is considered minor. nih.govcaldic.com

CYP2D6: This enzyme is not involved in the N-demethylation of doxepin. wikipedia.org However, it plays a crucial role in the subsequent hydroxylation of both doxepin and N-desmethyldoxepin. wikipedia.orgpharmgkb.orgnih.gov

The involvement of these polymorphic enzymes, particularly CYP2C19 and CYP2D6, can lead to significant inter-individual variability in doxepin metabolism. pharmgkb.org

EnzymeRole in Doxepin MetabolismPrimary Metabolite Formed
CYP2C19Major enzyme in N-demethylation of (E)- and (Z)-doxepinN-Desmethyldoxepin
CYP2D6Hydroxylation of E-isomers of doxepin and N-desmethyldoxepinHydroxylated metabolites
CYP1A2Minor role in N-demethylationN-Desmethyldoxepin
CYP2C9Minor role in N-demethylationN-Desmethyldoxepin
CYP3A4Minor role in overall metabolism, not significant in N-demethylationVarious metabolites

Stereoselective Aspects of Doxepin and N-Desmethyl-N-EthylDoxepin Metabolism

Doxepin is commercially available as a mixture of (E) and (Z) stereoisomers, typically in an 85:15 ratio, respectively. caldic.compharmgkb.org The metabolism of these isomers is highly stereoselective. wikipedia.org

While the ratio of (E)- to (Z)-doxepin in plasma remains consistent with the administered formulation, the plasma concentrations of the (E)- and (Z)-isomers of N-desmethyldoxepin are found to be approximately equal (1:1 ratio). wikipedia.orgtandfonline.com This indicates a stereoselective metabolic process. wikipedia.org

Studies have shown that the N-demethylation of (Z)-doxepin can occur at a faster rate than that of (E)-doxepin at higher concentrations in human liver microsomes. caldic.com However, the primary reason for the observed enrichment of (Z)-N-desmethyldoxepin in vivo is the faster subsequent metabolism of (E)-N-desmethyldoxepin. caldic.comtandfonline.com CYP2D6 exclusively hydroxylates the (E)-isomers of both doxepin and N-desmethyldoxepin with high affinity, while showing no evidence of hydroxylating the (Z)-isomers. caldic.comnih.gov This rapid metabolism of the (E)-isomeric forms leads to an apparent enrichment of the (Z)-isomers of N-desmethyldoxepin. caldic.comnih.gov Interestingly, some research suggests that isomerization can occur during the N-demethylation of doxepin, where (E)-doxepin can be converted to (Z)-N-desmethyldoxepin. nih.gov

Subsequent Metabolic Fates of N-Desmethyl-N-EthylDoxepin

Once formed, N-desmethyldoxepin undergoes further metabolism through several pathways.

Pathways of Hydroxylation and Glucuronidation

N-desmethyldoxepin is further metabolized via hydroxylation, primarily catalyzed by the CYP2D6 enzyme. wikipedia.orgpharmgkb.org This hydroxylation is stereospecific, with a preference for the (E)-isomer of N-desmethyldoxepin. caldic.comnih.gov The resulting hydroxylated metabolites, such as (E)-2-hydroxy-N-desmethyldoxepin, can then undergo glucuronidation, a phase II metabolic reaction, to form more water-soluble conjugates that are readily excreted in the urine. drugbank.compharmgkb.orgcaldic.com Doxepin and its metabolites are also excreted as glucuronide conjugates. wikipedia.orgdrugbank.com

Investigation of Oxidation to N-oxide Metabolites

One of the metabolic routes for doxepin involves oxidation of the tertiary amine to form Doxepin-N-oxide . pharmgkb.orgmdpi.com Both the E- and Z-isomers of doxepin can undergo this transformation to produce E-doxepin-N-oxide and Z-doxepin-N-oxide. mdpi.comencyclopedia.pub This reaction is catalyzed by Flavin-containing monooxygenase (FMO). mdpi.com Unlike the pharmacologically active N-desmethyl metabolite, the N-oxide metabolites are considered inactive. mdpi.comencyclopedia.pub These N-oxide metabolites can be further conjugated with glucuronic acid before excretion. pharmgkb.orgdrugbank.com

Enzymatic Kinetics and Reaction Mechanisms

The metabolism of doxepin is stereoselective and involves multiple CYP isoenzymes, with CYP2C19 and CYP2D6 playing the most significant roles. pharmgkb.orgdrugbank.comsmpdb.ca

Determination of Michaelis-Menten Parameters (Km, Vmax) for Relevant Enzymes

The N-demethylation of doxepin to its active metabolite, N-desmethyldoxepin, is a primary metabolic pathway. Studies using human liver microsomes have shown that this process follows Michaelis-Menten kinetics, often indicating the involvement of more than one enzyme. caldic.com

The N-demethylation of both E- and Z-doxepin is primarily catalyzed by CYP2C19, with minor contributions from CYP1A2 and CYP2C9. nih.govwikipedia.org Eadie-Hofstee plots of doxepin N-demethylation have been shown to be curvilinear, suggesting the action of multiple enzymes. For Z-doxepin N-demethylation, a two-enzyme model provided mean Km values of 16 µM (high-affinity) and 800 µM (low-affinity). caldic.com

The hydroxylation of doxepin is predominantly catalyzed by CYP2D6, with a strong preference for the E-isomer. caldic.comncats.io The Km value for E-doxepin hydroxylation in microsomes from CYP2D6 extensive metabolizers was determined to be 6.0 ± 9.6 μM. caldic.com

The maximum velocity (Vmax) for N-demethylation is significantly influenced by CYP2C19 activity. Microsomes with high CYP2C19 activity demonstrated a significantly higher Vmax for both cis- and trans-doxepin N-demethylation compared to those with low activity. nih.gov

Table 1: Michaelis-Menten Parameters for Doxepin Metabolism

Metabolic Pathway Isomer Enzyme(s) Km (µM) Vmax (pmol/min/mg protein)
N-demethylation Z-doxepin High-affinity enzyme 16 Not specified
Z-doxepin Low-affinity enzyme 800 Not specified
cis-doxepin CYP2C19 (low activity) Not specified 345 ± 44
cis-doxepin CYP2C19 (high activity) Not specified 779 ± 132
trans-doxepin CYP2C19 (low activity) Not specified 508 ± 75
trans-doxepin CYP2C19 (high activity) Not specified 1,189 ± 134

| Hydroxylation | E-doxepin | CYP2D6 | 6.0 ± 9.6 | Not specified |

Data compiled from studies on human liver microsomes. caldic.comnih.gov

Inhibition and Induction Profiles of Metabolic Enzymes by Doxepin and its Metabolites

There is no specific information available regarding the inhibition or induction of metabolic enzymes by N-Desmethyl-N-Ethyl-Doxepin .

However, the metabolism of doxepin itself can be significantly affected by inhibitors of CYP enzymes. The N-demethylation of both isomers of doxepin is most notably inhibited by tranylcypromine, a CYP2C19 inhibitor, which can reduce the metabolic process by over 50%. nih.gov Inhibitors of CYP1A2 (furafylline) and CYP2C9 (sulfaphenazole) also inhibit N-demethylation, but to a lesser extent. nih.gov In contrast, inhibitors of CYP2D6 (quinidine) and CYP3A4 (troleandomycin) have little to no effect on the N-demethylation pathway. nih.gov

Conversely, the hydroxylation of E-doxepin, a CYP2D6-mediated process, is inhibited by quinidine. ncats.io Co-administration of cimetidine, a broad-spectrum CYP inhibitor, has been shown to increase the plasma exposure of doxepin by approximately two-fold. fda.gov

Pharmacokinetic Investigations of N Desmethyln Ethyldoxepin in Preclinical Models

In Vivo Pharmacokinetic Profiles in Animal Models

Species-Specific Pharmacokinetic Parameters (e.g., in rats, mice, dogs)

Data detailing parameters such as half-life (t½), peak plasma concentration (Cmax), time to reach peak concentration (Tmax), clearance (CL), and volume of distribution (Vd) in common preclinical species are required. This information is fundamental for understanding how the drug behaves in different biological systems.

Influence of Administration Routes on Systemic Exposure and Elimination

Studies comparing intravenous (IV) and oral (PO) administration would be necessary to determine the absolute bioavailability of the compound. Different routes can significantly impact the extent and rate of drug absorption and subsequent elimination from the body.

Time-Concentration Profiles and Area Under the Curve (AUC) Analysis

This involves measuring the concentration of the drug in plasma at multiple time points after administration to generate a concentration-time curve. The Area Under the Curve (AUC) is then calculated to quantify total drug exposure.

Distribution and Tissue Uptake Studies

Plasma Protein Binding Dynamics of N-Desmethyl-N-EthylDoxepin

The extent to which a drug binds to proteins in the blood plasma is a critical parameter, as generally only the unbound fraction of a drug is pharmacologically active. nih.gov These studies are typically conducted in vitro using methods like equilibrium dialysis or ultrafiltration. wuxiapptec.combioivt.com

Assessment of Blood-Brain Barrier Permeability and Central Nervous System Distribution

For a psychoactive compound, its ability to cross the blood-brain barrier (BBB) is crucial for efficacy. nih.gov This can be assessed through various in vitro models or in vivo studies that measure drug concentrations in the brain and cerebrospinal fluid. nih.gov

Until dedicated preclinical research on N-Desmethyl-N-EthylDoxepin is conducted and published, a detailed and accurate pharmacokinetic profile as outlined cannot be provided.

Excretion Pathways and Metabolite Elimination Dynamics

The elimination of drugs and their metabolites from the body is a critical aspect of their pharmacokinetic profile, influencing their duration of action and potential for accumulation. Excretion primarily occurs through the kidneys (in urine) and the liver (in bile, which is then eliminated in feces). nih.gov For compounds like Doxepin (B10761459) and its metabolites, which are relatively lipophilic, metabolism to more water-soluble forms is essential for efficient renal excretion. nih.gov

The major route of elimination for Doxepin and its metabolites is through hepatic metabolism followed by renal excretion of the resulting conjugates. drugbank.com Less than 3% of a dose of Doxepin is excreted in the urine as the unchanged drug or its primary active metabolite, nordoxepin. drugbank.com The majority is eliminated as glucuronide conjugates of the hydroxylated metabolites. drugbank.com This suggests that N-Desmethyl-N-EthylDoxepin, being a metabolite of Doxepin, would likely follow a similar excretion pathway. It would undergo further biotransformation, such as hydroxylation and subsequent conjugation with glucuronic acid, to increase its water solubility and facilitate its excretion by the kidneys into the urine. drugbank.com

The elimination dynamics of a metabolite are characterized by its elimination half-life (t½), which is the time it takes for the concentration of the metabolite in the body to be reduced by half. The half-life of nordoxepin, the primary active metabolite of Doxepin, is approximately 31 hours. nih.gov The half-life of N-Desmethyl-N-EthylDoxepin is not documented, but it would be influenced by its rate of formation from its precursor and its own rate of elimination.

Interactive Table: Pharmacokinetic Parameters of Doxepin and its Primary Metabolite

CompoundElimination Half-life (t½)Primary Route of MetabolismPrimary Route of Excretion
Doxepin~15 hours nih.govHepatic (CYP2D6, CYP2C19) clinpgx.orgRenal (as glucuronide conjugates) drugbank.com
N-desmethyldoxepin (Nordoxepin)~31 hours nih.govHepatic (Hydroxylation by CYP2D6) clinpgx.orgRenal (as glucuronide conjugates) drugbank.com

Application of Stable Isotope Labeling in Pharmacokinetic Research (e.g., N-Desmethyl-N-EthylDoxepin-d3)

Stable isotope labeling is a powerful technique used in pharmacokinetic research to trace the fate of a drug and its metabolites in the body. This method involves replacing one or more atoms of the drug molecule with their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). The resulting labeled compound is chemically identical to the unlabeled drug but can be distinguished by its slightly higher mass using mass spectrometry.

The use of a deuterated version of N-Desmethyl-N-EthylDoxepin, such as N-Desmethyl-N-EthylDoxepin-d3 (where three hydrogen atoms have been replaced by deuterium), would offer several advantages in preclinical pharmacokinetic studies:

Absolute Bioavailability Studies: By co-administering a known intravenous dose of the labeled compound with an oral dose of the unlabeled compound, researchers can accurately determine the fraction of the drug that reaches the systemic circulation after oral administration, known as absolute bioavailability.

Metabolite Identification and Quantification: The distinct mass of the labeled compound and its metabolites allows for their unambiguous identification and quantification in complex biological matrices like plasma, urine, and feces, even at very low concentrations. This helps in building a comprehensive metabolic profile of the drug.

Pharmacokinetic Studies at Steady State: In situations where a drug is administered chronically, it can be challenging to study the pharmacokinetics of a single dose. Administering a single dose of the labeled drug once the patient has reached steady-state concentrations of the unlabeled drug allows for the determination of single-dose pharmacokinetics without interrupting the therapeutic regimen.

Drug-Drug Interaction Studies: Stable isotope-labeled compounds can be used to investigate the effect of one drug on the metabolism and clearance of another.

Interactive Table: Applications of Stable Isotope Labeling in Pharmacokinetics

ApplicationDescriptionExample
Absolute Bioavailability Simultaneous administration of intravenous labeled drug and oral unlabeled drug to determine the fraction of the oral dose that is absorbed.A study determining the absolute bioavailability of a new oral formulation.
Metabolite Profiling Tracing the metabolic fate of a drug by identifying and quantifying all its labeled metabolites in biological samples.Identifying novel metabolites of a drug candidate in preclinical species.
Steady-State Pharmacokinetics Administering a single labeled dose to subjects at steady-state with the unlabeled drug to determine single-dose kinetics without washout.Assessing the impact of renal impairment on drug clearance in patients on long-term therapy.
Drug-Drug Interaction Using a labeled drug as a probe to study the inhibitory or inducing effects of another drug on its metabolism.Investigating if a new drug inhibits a specific CYP enzyme by measuring the clearance of a labeled probe substrate.

Scientific Data on N-Desmethyl-N-Ethyl-Doxepin Remains Largely Undisclosed in Public Research

Despite the established pharmacological profile of the tricyclic antidepressant Doxepin and its primary active metabolite, Nordoxepin (N-Desmethyldoxepin), a thorough review of published scientific literature reveals a significant lack of specific experimental data for the related compound, N-Desmethyl-N-Ethyl-Doxepin. This particular derivative, identified by the CAS number 70805-90-2, is commercially available as a research chemical and a reference standard, suggesting its use in analytical or synthetic chemistry contexts rather than extensive pharmacodynamic evaluation.

Consequently, the creation of a detailed article focusing on its receptor binding and neurotransmitter modulation capabilities, as per the requested outline, cannot be fulfilled with scientific accuracy at this time. The necessary data from key studies—such as in vitro radiometric ligand-binding assays, determination of binding affinity (Kd) and receptor selectivity, competition binding analyses, and specific transporter inhibition constants—are not present in the accessible scientific domain.

While the pharmacology of tricyclic compounds often follows structure-activity relationship principles, any discussion of N-Desmethyl-N-Ethyl-Doxepin's potential receptor interactions or effects on neurotransmitter systems would be purely speculative without direct experimental evidence. Such speculation would not meet the standards of a scientifically rigorous and informative article.

Information is readily available for the parent compound, Doxepin, and its major metabolite, Nordoxepin. Doxepin is known to be metabolized via N-demethylation to Nordoxepin. drugbank.comclinpgx.org In general, demethylated metabolites of tertiary amine tricyclic antidepressants, like Nordoxepin, tend to be more potent and selective as norepinephrine (B1679862) reuptake inhibitors compared to their parent compounds. wikipedia.org However, how the subsequent addition of an ethyl group (to form N-Desmethyl-N-Ethyl-Doxepin) would alter this profile—including its affinity for various receptors (e.g., histamine (B1213489), serotonin (B10506), adrenergic, muscarinic) and its potency at the norepinephrine, serotonin, and dopamine (B1211576) transporters—has not been publicly documented.

Researchers requiring this information would likely need to perform the specific pharmacodynamic studies outlined in the query. Until such research is conducted and published, a detailed and accurate pharmacological profile for N-Desmethyl-N-Ethyl-Doxepin cannot be provided.

Receptor Binding and Pharmacodynamic Studies of N Desmethyln Ethyldoxepin

Interactions with G-Protein Coupled Receptors

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. youtube.comnih.gov Many psychotropic compounds, including tricyclic agents like Doxepin (B10761459), exert their effects by interacting with a wide range of these receptors. preprints.org The following sections explore the anticipated interactions of N-Desmethyl-N-EthylDoxepin with key GPCRs based on the known pharmacology of its parent compound.

Doxepin is recognized as one of the most potent histamine (B1213489) H1 receptor antagonists known, with a sub-nanomolar affinity that is significantly higher than many traditional antihistamines. nih.govnih.gov This potent H1 antagonism is a defining characteristic of its pharmacological profile. nih.gov Doxepin also demonstrates antagonist activity at the histamine H2 receptor. wikipedia.org

For N-Desmethyl-N-EthylDoxepin, a similar high-affinity antagonism at the H1 receptor is expected, forming the basis of its presumed mechanism of action. Generally, the N-demethylation of tertiary amine tricyclic compounds, which results in secondary amines like Nordoxepin, tends to decrease antihistaminic potency. wikipedia.org However, the subsequent replacement of the methyl group with an ethyl group in N-Desmethyl-N-EthylDoxepin introduces a structural change whose specific impact on histamine receptor affinity has not been quantitatively documented in available studies.

The parent compound, Doxepin, interacts with several serotonin (B10506) (5-HT) receptor subtypes, notably acting as an antagonist at the 5-HT2A and 5-HT2C receptors. wikipedia.org Antagonism at these receptors is a common feature of many antidepressant and antipsychotic medications. nih.govresearchgate.net The serotonergic system is deeply involved in the regulation of mood, sleep, and cognition. nih.govmdpi.com

N-Desmethyl-N-EthylDoxepin is cataloged in chemical databases with links to research involving 5-HT receptors, suggesting that it is also active at one or more subtypes. lgcstandards.com While specific data on its affinity or modulatory effects are lacking, its structural similarity to Doxepin makes interactions with 5-HT2 receptors plausible. The N-desmethyl metabolite of Doxepin, Nordoxepin, generally shows reduced potency for serotonin reuptake inhibition compared to Doxepin itself. wikipedia.org

Doxepin exhibits strong antagonist activity at α1-adrenergic receptors. wikipedia.orgnih.gov This action is responsible for some of the cardiovascular and sedative effects observed with tricyclic antidepressants. nih.gov

Following the established structure-activity relationship for this class, secondary amine metabolites like Nordoxepin are typically less potent α1-adrenergic antagonists than their tertiary amine precursors. wikipedia.org It is therefore reasonable to infer that N-Desmethyl-N-EthylDoxepin would also possess α1-adrenergic blocking activity, though potentially with a lower potency than Doxepin.

Antagonism of muscarinic cholinergic receptors is a hallmark of older tricyclic agents, leading to characteristic anticholinergic effects. nih.govdrugbank.com Doxepin is a potent antagonist across all five subtypes of the muscarinic acetylcholine (B1216132) receptor (M1–M5). wikipedia.org

The N-demethylation of Doxepin to its metabolite Nordoxepin significantly reduces its anticholinergic activity. wikipedia.org This suggests that N-Desmethyl-N-EthylDoxepin, as a secondary amine, would likely exhibit considerably weaker muscarinic receptor antagonism compared to the parent compound, Doxepin.

Comparative Receptor Binding Profile of Doxepin

The following table provides the receptor binding affinities (Ki, nM) of the parent compound, Doxepin, to provide a pharmacological context. Specific binding data for N-Desmethyl-N-EthylDoxepin is not available in the cited literature.

ReceptorDoxepin Ki (nM)
Histamine H10.21
Serotonin 5-HT2A23
Alpha-1 Adrenergic26
Muscarinic Acetylcholine (M1-M5)29
Data sourced from publicly available pharmacology databases and literature. Values are approximations and can vary between studies.

Advanced Analytical Methodologies for N Desmethyln Ethyldoxepin Quantification and Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating N-Desmethyl-N-EthylDoxepin from complex matrices, such as biological fluids or pharmaceutical formulations, and from other related compounds. The choice between liquid and gas chromatography depends on the analyte's physicochemical properties, including volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of tricyclic antidepressants and their metabolites. humanjournals.com Reversed-phase HPLC is particularly well-suited for separating moderately polar compounds like N-Desmethyl-N-EthylDoxepin. The selection of the stationary phase (column) and mobile phase is critical for achieving optimal resolution and peak shape.

Several column technologies have proven effective for the separation of Doxepin (B10761459) and N-desmethyldoxepin, which would be applicable to N-Desmethyl-N-EthylDoxepin. These include conventional C8 and C18 columns, as well as columns with alternative selectivities like Biphenyl phases, which offer mixed-mode interactions (hydrophobic, pi-pi, and polar) beneficial for separating aromatic compounds. researchgate.netphenomenex.com The use of core-shell particle technology can also enhance efficiency, leading to narrower peaks and improved sensitivity. phenomenex.com

Mobile phases typically consist of a mixture of an aqueous buffer (containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for mass spectrometry) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govrsc.org Gradient elution is often employed to ensure adequate retention of early-eluting compounds while effectively eluting more retained components in a reasonable timeframe.

Column TypeMobile Phase CompositionKey AdvantagesReference
Hypurity C8 (100 x 4.6 mm, 5 µm)Acetonitrile-Methanol (95:5, v/v) and 2.0 mM Ammonium FormateGood separation for bioequivalence studies in human plasma. nih.gov
Kinetex Biphenyl (e.g., 2.6 µm)A: 0.1% Formic Acid in Water; B: Acetonitrile or MethanolProvides mixed-mode interactions (pi-pi, polar) enhancing separation. Can separate E/Z isomers. phenomenex.com
Phenomenex Luna C18 (150 x 2.1 mm, 5 µm)Methanol-Water-Formic Acid (600:400:0.5, v/v)Effective for separation in plasma samples with a simple mobile phase. researchgate.net
Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)A: 0.1% Formic Acid & 10 mM Ammonium Formate; B: 0.1% Formic Acid in AcetonitrileUltra-high performance for rapid and sensitive analysis. rsc.org

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of Doxepin and its metabolites. nih.govoup.com Due to the low volatility of these compounds, derivatization is a necessary step to increase their thermal stability and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govoup.com This chemical modification masks polar functional groups (like secondary amines), reducing peak tailing and improving detection.

The analytical method involves sample extraction, typically using liquid-liquid extraction from an alkalinized solution, followed by derivatization and injection into the GC-MS system. nih.gov The choice of GC column is also crucial, with moderately polar columns, such as those with a DB-17 phase, being suitable for these analytes. researchgate.net

Typical GC Method Parameters for Doxepin Analogs:

Extraction: Liquid-liquid extraction with solvents like hexane-isopropanol or hexane-dichloromethane. nih.gov

Derivatization: Reaction with trifluoroacetic anhydride (TFAA). nih.gov

Column: DB-17 capillary column. researchgate.net

Detection: Mass spectrometry (MS) in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.gov

Development of Chiral Chromatographic Methods for Stereoisomer Separation

N-Desmethyl-N-EthylDoxepin, like its parent compound Doxepin, exists as a mixture of (E)- and (Z)-geometric isomers due to the exocyclic double bond. These stereoisomers can exhibit different pharmacological and metabolic profiles, making their separation and individual quantification important. nih.govnih.gov

Chiral chromatography, or more accurately in this case, stereoisomeric separation, can be achieved using specialized chromatographic systems. While reversed-phase columns like the Kinetex Biphenyl have shown the ability to separate the (E) and (Z) isomers of Doxepin, dedicated normal-phase systems have also been developed for N-desmethyldoxepin. phenomenex.comresearchgate.net One such method employs a silica (B1680970) column with a non-polar mobile phase consisting of hexane, methanol, and a small amount of a modifier like nonylamine. researchgate.net This approach leverages the differential interactions of the isomers with the polar stationary phase to achieve separation. The development of such methods is crucial for stereoselective pharmacokinetic and metabolic studies. nih.gov

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is the preferred detection method for the analysis of N-Desmethyl-N-EthylDoxepin due to its exceptional sensitivity and selectivity, which are essential for detecting low concentrations in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS. For compounds like N-Desmethyl-N-EthylDoxepin, electrospray ionization (ESI) in the positive ion mode is typically used, as the tertiary amine group is readily protonated to form a pseudomolecular ion [M+H]⁺.

The mass spectrometer can be operated in full-scan mode to gather information on all ions within a mass range or in selected ion monitoring (SIM) mode, where only the ion corresponding to the analyte of interest is monitored. SIM mode provides significantly higher sensitivity and is often used for quantification. nih.gov

Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Structural Elucidation

Tandem mass spectrometry (LC-MS/MS) offers the highest level of selectivity and sensitivity and is the gold standard for quantitative bioanalysis. nih.govrsc.org In this technique, the protonated molecule (precursor ion) of the analyte is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific, stable fragment (product ion) is monitored in the second quadrupole. This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, allowing for very low limits of quantification (LLOQ), often in the picogram per milliliter (pg/mL) range. nih.govrsc.org

For N-desmethyldoxepin (molecular weight 265.35 g/mol ), the precursor ion is the protonated molecule at m/z 266.0. A common and stable product ion resulting from fragmentation is observed at m/z 107.0. nih.govnih.gov For N-Desmethyl-N-EthylDoxepin (molecular weight 293.39 g/mol ), the precursor ion would be expected at m/z 294.2. Based on the fragmentation pattern of related molecules, a similar fragmentation pathway leading to a characteristic product ion would be selected for its specific quantification.

The high sensitivity of LC-MS/MS allows for the establishment of linear dynamic ranges suitable for pharmacokinetic studies, with methods for N-desmethyldoxepin demonstrating linearity from 5.00 to 1300 pg/mL. nih.govnih.gov

AnalytePrecursor Ion (m/z)Product Ion (m/z)LLOQ in PlasmaReference
Doxepin280.1107.015.0 pg/mL nih.govnih.gov
N-desmethyldoxepin (Nordoxepin)266.0107.05.00 pg/mL nih.govnih.gov
N-Desmethyl-N-EthylDoxepin (Predicted) 294.2 To be determinedN/A-

Beyond quantification, the fragmentation pattern obtained from MS/MS is invaluable for structural elucidation, confirming the identity of the analyte by matching its fragmentation fingerprint to that of a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the quantification of doxepin and its metabolites from biological matrices. The methodology allows for the stereoselective measurement of these compounds. A typical GC-MS analysis involves several key steps:

Sample Extraction: The initial step involves extracting the analytes from an alkalinized biological sample, such as a microsomal incubation mixture. Common extraction solvents include a 9:1 mixture of hexane-propan-2-ol or a 1:1 mixture of hexane-dichloromethane. nih.gov

Derivatization: To improve the chromatographic properties and thermal stability of the analytes, a derivatization step is employed. Doxepin and its metabolites are often derivatized with trifluoroacetic anhydride. nih.gov

Analysis: The derivatized sample is then analyzed by GC-MS, frequently operating in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target compounds. nih.gov

This technique has proven suitable for the analysis of individual N-desmethyl isomers, demonstrating excellent linearity and precision in concentration ranges relevant to preclinical studies. nih.gov While electron ionization (EI) is the primary method for generating unique fragmentations that aid in identification, it can sometimes lead to a loss of molecular weight information. Chemical ionization (CI) is a softer ionization technique often used to compensate for this by confirming the molecular weight of the compounds. shimadzu.com

Application of High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in drug discovery and development for identifying and characterizing metabolites. researchgate.net Modern HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Fourier Transform-Ion Cyclotron Resonance (FT-ICR-MS), provide highly accurate mass measurements (typically with less than 5 ppm deviation) and high resolution (>10,000). nih.govmdpi.com

The application of HRMS in the metabolite profiling of a parent drug like doxepin would be crucial for identifying novel metabolites such as N-Desmethyl-N-EthylDoxepin. The key advantages of this approach include:

Elemental Composition Determination: The high mass accuracy allows for the confident determination of the elemental formula of a metabolite and its fragments. nih.govnih.gov This is fundamental in distinguishing a potential N-Desmethyl-N-EthylDoxepin metabolite from other transformation products.

Distinction from Isobaric Interferences: HRMS can effectively separate drug metabolites from isobaric endogenous components that may be present in complex biological matrices. nih.gov

Advanced Data Mining: The analysis of HRMS data is facilitated by sophisticated data mining techniques. Methods like mass defect filtering, product ion filtering, and isotope pattern filtering help to selectively identify drug-related components from the complex background of a biological sample. researchgate.net

By using a single LC/HR-MS platform, researchers can perform multiple metabolite identification tasks, significantly improving the quality and productivity of the metabolite identification process. researchgate.net

Radioimmunoassay Techniques for Metabolite Detection

Radioimmunoassay (RIA) is a highly sensitive and specific immunochemical technique that can be developed for the detection of drug metabolites. While a specific RIA for N-Desmethyl-N-EthylDoxepin has not been described in the literature, the methodology can be inferred from assays developed for similar N-desmethyl metabolites. nih.gov

The development of an RIA for N-Desmethyl-N-EthylDoxepin would involve:

Hapten Synthesis and Conjugation: The target metabolite, acting as a hapten, would be chemically conjugated to a larger carrier protein, such as bovine serum albumin (BSA), to make it immunogenic.

Antibody Production: Animals, typically rabbits, would be immunized with this conjugate to produce polyclonal antisera containing antibodies specific to the N-Desmethyl-N-EthylDoxepin molecule. nih.gov

Assay Development: A competitive binding assay would be established where a radiolabeled version of the metabolite competes with the unlabeled metabolite in the sample for a limited number of antibody binding sites.

A key feature of such an assay would be its specificity. The antibodies generated should have minimal cross-reactivity with the parent drug and other related metabolites to ensure accurate quantification of the target analyte. nih.gov Sensitivities in the picogram per milliliter (pg/mL) range are often achievable with RIA, making it suitable for detecting low-concentration metabolites in biological fluids without extensive sample extraction or purification. nih.gov

Method Validation and Quality Control in Preclinical Research Studies

The validation of analytical methods is a critical requirement for preclinical research to ensure the reliability and integrity of the data generated. Validation involves a series of experiments to demonstrate that the analytical procedure is suitable for its intended purpose. The core characteristics evaluated include sensitivity, specificity, linearity, precision, accuracy, stability, and the impact of the biological matrix.

Sensitivity, Specificity, and Linearity Assessments

Sensitivity: This is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.

Specificity: Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or endogenous matrix components. europa.eu In chromatographic methods, specificity is demonstrated by the separation of the analyte peak from any interfering peaks.

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu Linearity is evaluated by analyzing a series of calibration standards and is typically confirmed if the correlation coefficient (r²) of the regression line is close to 1.0. For N-desmethyldoxepin, methods have demonstrated excellent linearity with correlation coefficients of ≥0.999. nih.gov

Table 1: Linearity Data for Doxepin Metabolite Analysis

Analyte Dynamic Range Mean Correlation Coefficient (r²)
Doxepin (Dox) 15.0–3900 pg/mL 0.9991
Nordoxepin (NDox) 5.00–1300 pg/mL 0.9993

Data adapted from a study on doxepin and its N-desmethyl metabolite, nordoxepin. nih.gov

Precision and Accuracy Determinations

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the measured value to the true value. Both are typically assessed at multiple concentration levels (e.g., low, medium, and high quality control samples).

Precision: Expressed as the percent coefficient of variation (% CV), it is evaluated within a single analytical run (intra-batch or repeatability) and between different runs (inter-batch or intermediate precision).

Accuracy: Expressed as the percent deviation of the mean observed concentration from the nominal concentration.

For bioanalytical methods, the acceptance criteria for precision are typically a % CV not exceeding 15% (or 20% at the LLOQ), and for accuracy, the mean value should be within ±15% of the nominal value (or ±20% at the LLOQ). Studies on doxepin metabolites have shown precision and accuracy well within these limits. nih.gov

Table 2: Intra-batch and Inter-batch Precision and Accuracy for Nordoxepin (NDox)

Quality Control Level Intra-batch Precision (% CV) Inter-batch Precision (% CV) Intra-batch Accuracy (%) Inter-batch Accuracy (%)
LLOQ ≤ 8.3% ≤ 8.3% 95.9% - 102% 95.9% - 102%
Low ≤ 8.3% ≤ 8.3% 95.9% - 102% 95.9% - 102%
Medium ≤ 8.3% ≤ 8.3% 95.9% - 102% 95.9% - 102%
High ≤ 8.3% ≤ 8.3% 95.9% - 102% 95.9% - 102%

Data range adapted from a study on doxepin and its N-desmethyl metabolite, nordoxepin, where % CV was reported to be ≤ 8.3% across all levels. nih.gov

Stability and Matrix Effects in Biological Samples

Stability: The stability of the analyte in a biological matrix must be thoroughly evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature (e.g., -20°C or -80°C). researchgate.net The instability of drugs in biological matrices can be influenced by factors such as pH, temperature, light, and enzymatic activity. researchgate.net

Matrix Effects: In LC-MS based assays, matrix effects refer to the alteration of ionization efficiency by co-eluting endogenous components from the biological sample. nih.gov This can lead to ion suppression or enhancement, affecting the accuracy and precision of the method. Matrix effects are often evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. nih.gov The use of stable isotope-labeled internal standards and efficient sample clean-up techniques, such as solid-phase extraction (SPE), are common strategies to mitigate matrix effects. nih.gov

Computational and Molecular Modeling Approaches for N Desmethyln Ethyldoxepin

Structure-Activity Relationship (SAR) Studies via Computational Chemistry

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. uni-bonn.de Computational chemistry provides powerful tools to elucidate these relationships for novel or uncharacterized molecules like N-Desmethyl-N-EthylDoxepin.

By systematically comparing the three-dimensional structure and physicochemical properties of N-Desmethyl-N-EthylDoxepin with its parent compound, Doxepin (B10761459), and the primary metabolite, N-Desmethyldoxepin, researchers can hypothesize the functional role of the N-ethyl group. Computational methods would be used to calculate a variety of molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and lipophilicity (LogP). These descriptors help in building a predictive SAR model. For instance, modifying the amine side chain from a dimethylamine (B145610) (in Doxepin) to a methyl-ethylamine (in N-Desmethyl-N-EthylDoxepin) could alter the compound's interaction with target receptors, its membrane permeability, and its metabolic stability. Computational SAR analysis quantifies these potential changes, guiding further investigation. digitellinc.comnih.gov

Molecular Docking and Ligand-Protein Interaction Simulations with Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. researchgate.netmdpi.com For N-Desmethyl-N-EthylDoxepin, docking simulations would be performed against the primary targets of tricyclic antidepressants. These include:

Serotonin (B10506) Transporter (SERT)

Norepinephrine (B1679862) Transporter (NET)

Histamine (B1213489) H1 Receptor

Muscarinic Acetylcholine (B1216132) Receptors

These simulations calculate a scoring function, often representing the binding free energy, to estimate the binding affinity of the ligand for the receptor's active site. researchgate.net The results would reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. By comparing the docking scores and binding poses of N-Desmethyl-N-EthylDoxepin with those of Doxepin, researchers can predict whether the N-ethyl modification enhances or diminishes binding affinity for these key receptors. windows.net

Interactive Data Table: Hypothetical Docking Analysis of Doxepin Analogs

This table presents illustrative data to demonstrate the potential outputs of a molecular docking study. The values are not based on experimental results.

CompoundTarget ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues
DoxepinSERT-9.8ASP98, TYR176, PHE335
N-DesmethyldoxepinSERT-9.5ASP98, TYR176, ILE172
N-Desmethyl-N-EthylDoxepin SERT-10.2ASP98, TYR176, PHE341
DoxepinH1 Receptor-11.5ASP107, LYS191, TYR431
N-DesmethyldoxepinH1 Receptor-11.1ASP107, LYS191, PHE435
N-Desmethyl-N-EthylDoxepin H1 Receptor-11.9ASP107, LYS191, TRP428

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules and their complexes over time. mdpi.com An MD simulation of N-Desmethyl-N-EthylDoxepin, both in solution and bound to a target receptor, would reveal its conformational flexibility and the stability of its interactions. nih.gov

For conformational analysis, the simulation tracks the molecule's movements, identifying the most stable (lowest energy) three-dimensional shapes it can adopt. researchgate.net When simulating the ligand-protein complex, MD can assess the stability of the binding pose predicted by docking. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are calculated to determine if the complex remains stable throughout the simulation. dergipark.org.tr Furthermore, MD simulations can highlight the dynamic nature of the binding pocket, showing how the receptor's amino acid side chains adjust to accommodate the ligand, which is crucial for understanding the molecular basis of binding affinity and selectivity. nih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations are used to model the electronic structure of a molecule with high accuracy. researchgate.netepfl.ch For N-Desmethyl-N-EthylDoxepin, QM methods like Density Functional Theory (DFT) can be employed to calculate fundamental properties that govern its reactivity and intermolecular interactions.

These calculations can generate maps of electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negatively charged) or electron-poor (positively charged). This information is critical for understanding how the molecule will interact with receptor binding sites and metabolic enzymes. QM can also determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key indicators of a molecule's ability to donate or accept electrons in chemical reactions, including metabolic transformations.

Predictive Modeling of Metabolic Pathways and Enzyme Interactions

The metabolism of the parent drug, Doxepin, is known to be mediated by cytochrome P450 (CYP) enzymes, primarily CYP2D6, CYP2C19, CYP1A2, and CYP3A4, leading to the formation of N-Desmethyldoxepin. Predictive modeling can be used to hypothesize the metabolic fate of N-Desmethyl-N-EthylDoxepin.

Computational models can predict which sites on the molecule are most susceptible to metabolism (a concept known as "site of metabolism" prediction). These models integrate information about the molecule's electronic structure (from QM calculations) and steric accessibility with data on the substrate specificity of various CYP enzymes. By docking N-Desmethyl-N-EthylDoxepin into the active sites of different CYP isoforms, researchers can predict which enzymes are most likely to interact with and metabolize the compound. youtube.com This allows for an early assessment of potential metabolic pathways and the formation of subsequent metabolites. nih.govresearchgate.net

Cheminformatics and QSAR Approaches for Metabolite Property Prediction

Cheminformatics utilizes computational methods to analyze large datasets of chemical compounds and their properties. Quantitative Structure-Activity Relationship (QSAR) is a cheminformatics approach that builds mathematical models to correlate chemical structure with a specific property, such as biological activity, solubility, or toxicity. nih.govnih.gov

To predict the properties of N-Desmethyl-N-EthylDoxepin, a QSAR model could be developed using a training set of related tricyclic compounds with known experimental data. The model would be built by calculating a range of molecular descriptors for each compound in the set and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find the best correlation with the property of interest. mdpi.com Once a validated QSAR model is established, the same descriptors can be calculated for N-Desmethyl-N-EthylDoxepin to predict its properties without the need for initial laboratory experiments. eurekaselect.com

Interactive Data Table: Calculated Molecular Descriptors for QSAR Modeling

This table provides a comparison of key physicochemical descriptors for Doxepin and its analogs, which would be used as inputs for a QSAR model.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
DoxepinC19H21NO279.384.23.2402
N-DesmethyldoxepinC18H19NO265.353.915.3412
N-Desmethyl-N-EthylDoxepin C20H23NO293.414.515.3412

Future Directions in N Desmethyln Ethyldoxepin Research

Exploration of Emerging Methodologies in Preclinical Pharmacological Assessment

Traditional preclinical pharmacological assessments have relied heavily on standard animal models and in vitro assays. nih.gov While informative, these methods may not fully recapitulate the complex interplay of biological systems in humans. nih.gov The future of assessing N-Desmethyl-N-Ethyl-Doxepin will involve the adoption of more sophisticated and predictive preclinical models and techniques.

Metabolomics is also emerging as a powerful tool in preclinical safety assessment. nih.gov By providing a comprehensive snapshot of the metabolic changes induced by a compound, metabolomics can help elucidate mechanisms of toxicity and identify early biomarkers of adverse effects. nih.govresearchgate.net Integrating these advanced models will be crucial for a thorough pharmacological assessment.

Table 1: Comparison of Preclinical Pharmacological Assessment Methodologies

Methodology Traditional Approach Emerging Approach Potential Application for N-Desmethyl-N-Ethyl-Doxepin
In Vivo Models Standard rodent models (e.g., rats, mice). researchgate.net Humanized animal models, chimeric mice with humanized livers. nih.gov More accurate prediction of human-specific metabolism and clearance.
In Vitro Models 2D cell cultures, subcellular fractions (e.g., microsomes). nih.gov 3D organoids, spheroids, microphysiological systems ("organ-on-a-chip"). Better simulation of tissue architecture and cell-cell interactions for toxicity and efficacy screening.
Safety Assessment Histopathology, clinical chemistry. Metabolomics for biomarker discovery, Adverse Outcome Pathway (AOP) development. mdpi.com Early identification of potential toxicity pathways and sensitive biomarkers of adverse effects.
Efficacy Testing Simple behavioral tests (e.g., forced swim test). researchgate.net High-content imaging, complex behavioral paradigms, electrophysiology in "altered" animal models. wjgnet.com Detailed mechanistic insights into neurological and systemic effects.

Integration of Multi-Omics Data in Metabolite Research

The biological effect of a metabolite is the result of complex interactions across multiple molecular levels. A singular analytical approach often fails to capture the entirety of these interactions. The future of N-Desmethyl-N-Ethyl-Doxepin research lies in the integration of multi-omics data to build a holistic, systems-level understanding of its biological impact. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to connect the metabolite's presence to changes in gene expression, protein function, and metabolic pathways. mdpi.com

For N-Desmethyl-N-Ethyl-Doxepin, integrating these datasets could:

Identify Novel Targets: By correlating changes across omics layers, researchers can uncover previously unknown molecular targets or signaling pathways modulated by the metabolite. nashbio.com

Discover Biomarkers: Multi-omics analysis can identify unique molecular signatures (genetic, protein, or metabolic) that may predict an individual's response to or risk from the metabolite. nih.gov

Elucidate Mechanisms of Action: This integrated view can clarify how the metabolite exerts its pharmacological or toxicological effects, moving beyond simple receptor-binding assays. nashbio.com For example, proteomics can reveal changes in protein levels associated with antidepressant response, while metabolomics can highlight disruptions in biochemical networks. nashbio.comnih.gov

Computational tools and bioinformatics are essential for managing and interpreting the large, complex datasets generated in multi-omics studies. nih.gov Machine learning and network analysis can help identify meaningful patterns and relationships within the data, providing a comprehensive picture of the metabolite's activity. nashbio.comnih.gov

Table 2: Role of Different Omics Layers in N-Desmethyl-N-Ethyl-Doxepin Research

Omics Layer Definition Information Provided Potential Insights for Metabolite Research
Genomics Study of the complete set of DNA (genome). isaaa.org Identifies genetic variations (e.g., SNPs in metabolic enzymes like CYP2D6) that can influence metabolite formation and clearance. ugenome.io Understanding inter-individual variability in N-Desmethyl-N-Ethyl-Doxepin levels and response.
Transcriptomics Study of the complete set of RNA transcripts (transcriptome). mdpi.com Reveals changes in gene expression in response to metabolite exposure. Pinpointing cellular pathways affected by the metabolite, such as those involved in inflammation or neuroplasticity.
Proteomics Study of the entire set of proteins. nih.gov Quantifies changes in protein abundance and post-translational modifications. nih.gov Identifying direct protein targets and downstream signaling cascades modulated by the metabolite.
Metabolomics Study of the complete set of small-molecule metabolites. nih.gov Provides a direct readout of the biochemical state and pathway perturbations. researchgate.net Characterizing the metabolic fingerprint of N-Desmethyl-N-Ethyl-Doxepin exposure and identifying biomarkers of effect.

Advancements in In Silico Modeling for Metabolite Characterization and Prediction

In silico, or computational, modeling has become an indispensable tool in drug discovery, offering a cost-effective and rapid means to predict the properties of new chemical entities. jocpr.com These methods are increasingly being applied to metabolites to forecast their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. sci-hub.box Future research on N-Desmethyl-N-Ethyl-Doxepin will heavily leverage these predictive models to guide experimental studies and prioritize resources.

Key in silico approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use the chemical structure of a compound to predict its biological activity or other properties. jocpr.com For N-Desmethyl-N-Ethyl-Doxepin, QSAR can be used to predict its binding affinity for various receptors and transporters, as well as potential toxicological endpoints. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the movement and disposition of a compound within the body by integrating physiological data (e.g., blood flow, organ volumes) with the compound's physicochemical properties. jocpr.com This can predict the metabolite's concentration in different tissues over time.

Molecular Docking and Dynamics: These structure-based methods predict how a ligand (the metabolite) interacts with a protein target at the atomic level. nih.gov This can help identify likely binding sites, predict binding affinity, and elucidate the mechanism of interaction with enzymes or receptors. creative-biolabs.com

These computational tools allow researchers to screen for potential liabilities, such as off-target interactions or metabolic instability, before committing to extensive in vitro and in vivo testing. sci-hub.boxnih.gov

Table 3: Comparison of In Silico Modeling Techniques

Modeling Technique Principle Primary Application for Metabolite Research Example for N-Desmethyl-N-Ethyl-Doxepin
QSAR Correlates chemical structure with biological activity/properties. technologynetworks.com Prediction of ADMET properties, receptor binding, and toxicity. nih.gov Predicting potential for hERG channel inhibition or interaction with neurotransmitter transporters.
PBPK Modeling Simulates drug absorption, distribution, metabolism, and excretion in a virtual organism. jocpr.com Predicting pharmacokinetic profiles and tissue distribution. Estimating brain-to-plasma concentration ratio to assess potential CNS effects.
Molecular Docking Predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov Identifying potential binding targets and elucidating binding modes. Modeling the interaction with cytochrome P450 enzymes to predict potential for drug-drug interactions.
Pharmacophore Modeling Identifies the 3D arrangement of essential features responsible for biological activity. nih.gov Virtual screening to identify potential off-target interactions. Creating a model based on the metabolite's structure to screen against a database of known protein targets.

Development of Novel Analytical Platforms for Enhanced Metabolite Quantification

Accurate quantification of drug metabolites in complex biological matrices is fundamental for pharmacokinetic and toxicokinetic studies. While standard methods like liquid chromatography-mass spectrometry (LC-MS) are widely used, future research will benefit from novel analytical platforms that offer superior sensitivity, specificity, and throughput. humanjournals.com

Advancements in this area are focused on several key aspects:

High-Resolution Mass Spectrometry (HR-MS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide high mass accuracy and resolution, which is invaluable for distinguishing metabolites from endogenous interferences and for structural elucidation without authentic standards. researchgate.net

Advanced Chromatography: Ultra-high-performance liquid chromatography (UHPLC) systems use smaller particle-sized columns to achieve faster separations with higher resolution and sensitivity compared to conventional HPLC. nih.gov This is crucial for resolving isomeric metabolites and improving sample throughput.

Novel Detection and Ionization Techniques: The development of more sensitive detectors and ionization sources, such as improved electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), enhances the ability to detect and quantify low-abundance metabolites. nih.gov

Integrated Platforms: New platforms are emerging that couple chromatography with other technologies, such as ion mobility spectrometry or novel radioactivity detectors, to provide additional dimensions of separation and characterization, improving confidence in metabolite identification and quantification. oup.comnih.gov

These advanced platforms will enable researchers to measure N-Desmethyl-N-Ethyl-Doxepin with greater precision, even at the very low concentrations often found in biological samples, leading to more reliable pharmacokinetic data. nih.gov

Table 4: Comparison of Analytical Platforms for Metabolite Quantification

Feature Conventional Platforms (e.g., HPLC-UV, GC-MS) Advanced Platforms (e.g., UHPLC-HR-MS) Advantage for N-Desmethyl-N-Ethyl-Doxepin Analysis
Sensitivity Nanogram (ng/mL) to microgram (µg/mL) range. Picogram (pg/mL) to femtogram (fg/mL) range. nih.gov Accurate quantification in studies with low concentrations, such as microdosing studies or in specific tissues.
Specificity Moderate; susceptible to interference from matrix components or isomers. nih.gov High; HR-MS allows for precise mass determination, reducing ambiguity. researchgate.net Confident differentiation from other Doxepin (B10761459) metabolites and endogenous compounds.
Analysis Time Longer run times (10-30 minutes per sample). researchgate.net Shorter run times (<5 minutes per sample). nih.gov Higher throughput for large-scale preclinical and clinical studies.
Structural Info Limited to fragmentation patterns (GC-MS) or requires authentic standards. Provides elemental composition and detailed fragmentation for structural elucidation. acs.org Tentative identification of unknown or unexpected metabolites in addition to the target analyte.

Q & A

Basic Research Questions

Q. How is N-Desmethyl-N-Ethyl-Doxepin synthesized and characterized in laboratory settings?

  • Methodology :

  • Synthesis : Detailed reaction conditions (solvents, catalysts, temperature) should be documented, with yields reported for reproducibility. For example, derivatives of Doxepin (C₁₉H₂₁NO) often involve alkylation or demethylation steps, requiring inert atmospheres and purification via column chromatography .
  • Characterization : Use NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm structure and purity. For novel analogs, provide full spectral data and elemental analysis .
  • Table : Example synthesis parameters:
StepReagents/ConditionsYield (%)Purity (HPLC)
AlkylationEthyl iodide, K₂CO₃, DMF, 80°C65≥98%
DemethylationBBr₃, CH₂Cl₂, -20°C72≥95%

Q. What analytical techniques are optimal for validating N-Desmethyl-N-Ethyl-Doxepin’s purity and structural identity?

  • Approach :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
  • Spectroscopy : Compare FT-IR and NMR data to reference standards (e.g., NIST databases for Doxepin derivatives) .
  • Purity thresholds : Report residual solvent levels (GC-MS) and impurity profiles per ICH guidelines .

Advanced Research Questions

Q. How do metabolite pathways of N-Desmethyl-N-Ethyl-Doxepin influence experimental outcomes in preclinical models?

  • Methodology :

  • In-vivo studies : Use radiolabeled compounds (e.g., ¹⁴C) in rodent models to track hepatic metabolism. Monitor plasma/tissue concentrations via LC-MS/MS .
  • Enzyme inhibition assays : Evaluate CYP450 isoform interactions (e.g., CYP2D6, CYP3A4) to identify metabolic stability or drug-drug interactions .
  • Key finding : If metabolites exhibit bioactive properties, revise dose-response curves and toxicity assessments .

Q. What strategies resolve contradictory findings in pharmacokinetic studies of N-Desmethyl-N-Ethyl-Doxepin?

  • Analytical framework :

  • Statistical reconciliation : Apply ANOVA or mixed-effects models to account for inter-study variability (e.g., species differences, dosing regimens) .
  • Meta-analysis : Follow PRISMA guidelines to systematically review literature, assess bias, and pool data using random-effects models .
  • Case example : Conflicting oral bioavailability data may stem from formulation excipients (e.g., surfactants altering solubility)—re-test under standardized conditions .

Q. How can computational modeling predict N-Desmethyl-N-Ethyl-Doxepin’s receptor binding affinities?

  • Workflow :

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin (5-HT₂) or histamine (H₁) receptors. Validate with experimental IC₅₀ values .
  • QSAR analysis : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on binding energy and selectivity .
  • Limitations : Address discrepancies between in-silico predictions and in-vitro assays (e.g., solvation effects, protein flexibility) .

Data Presentation and Reproducibility Guidelines

  • Experimental rigor : Adhere to NIH preclinical reporting standards (e.g., randomization, blinding, sample-size justification) .
  • Supporting information : Archive raw spectra, crystallographic data, and statistical code in repositories like Zenodo or Figshare, linked via DOIs .
  • Ethical compliance : For human cell line studies, document IRB approvals and consent protocols .

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